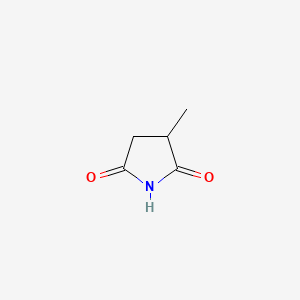
3-甲基吡咯烷-2,5-二酮
描述
. It is a cyclic amide, or lactam, featuring a pyrrolidine ring with a methyl group at the third position and two carbonyl groups at the second and fifth positions. This compound is known for its versatility in various scientific and industrial applications.
科学研究应用
3-Methylpyrrolidine-2,5-dione has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, 3-methylpyrrolidine-2,5-dione is used to study enzyme mechanisms and protein interactions. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins for structural and functional studies.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, 3-methylpyrrolidine-2,5-dione is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other applications.
作用机制
Target of Action
3-Methylpyrrolidine-2,5-dione, also known as Ethosuximide, primarily targets the neuronal voltage-sensitive sodium and L-type calcium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system.
Mode of Action
The compound interacts with its targets by influencing the neuronal voltage-sensitive sodium and L-type calcium channels . This interaction results in changes in the electrical activity of the neurons, which can lead to a reduction in the frequency and severity of seizures .
Biochemical Pathways
It is known that the compound’s action on the neuronal voltage-sensitive sodium and l-type calcium channels can affect various downstream effects, including the regulation of neurotransmitter release and neuronal excitability .
Pharmacokinetics
It is known that the compound has significant anticonvulsant activity in the mest test .
Result of Action
The molecular and cellular effects of 3-Methylpyrrolidine-2,5-dione’s action include a decrease in the frequency and severity of seizures . This is achieved through its influence on the neuronal voltage-sensitive sodium and L-type calcium channels, which leads to changes in neuronal electrical activity .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylpyrrolidine-2,5-dione can be synthesized through several methods, including the cyclization of amino acids or their derivatives. One common synthetic route involves the cyclization of 3-aminobutyric acid under acidic conditions. The reaction typically requires heating the starting material in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar cyclization reactions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
化学反应分析
Types of Reactions: 3-Methylpyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of 3-methylpyrrolidine-2,5-dione can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can yield various substituted pyrrolidines or other nitrogen-containing heterocycles.
相似化合物的比较
3-Methylpyrrolidine-2,5-dione is structurally similar to other pyrrolidine derivatives, such as pyrrolidone and succinimide. its unique substitution pattern and reactivity distinguish it from these compounds. Other similar compounds include:
Pyrrolidone: A five-membered lactam with a similar ring structure but without the methyl group.
Succinimide: A cyclic imide with two carbonyl groups but lacking the pyrrolidine ring.
N-Methylsuccinimide: A derivative of succinimide with a methyl group attached to the nitrogen atom.
These compounds share some chemical properties with 3-methylpyrrolidine-2,5-dione but differ in their reactivity and applications.
属性
IUPAC Name |
3-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h3H,2H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJJUFUPJGVIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5615-90-7 | |
| Record name | 2,5-Pyrrolidinedione, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5615-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylpyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




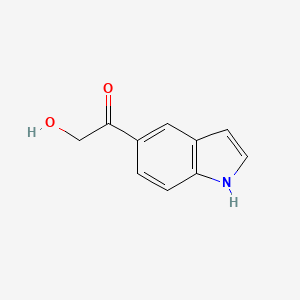
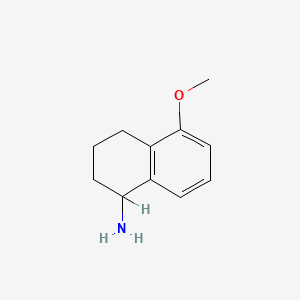

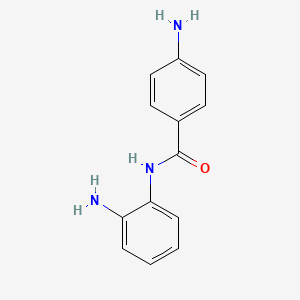

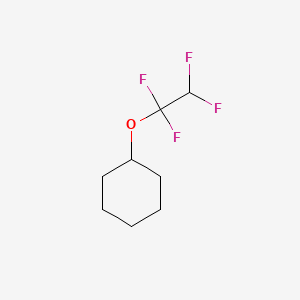
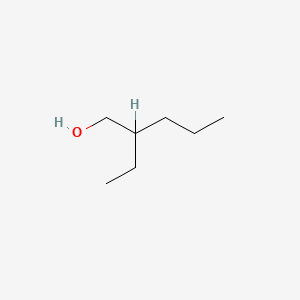
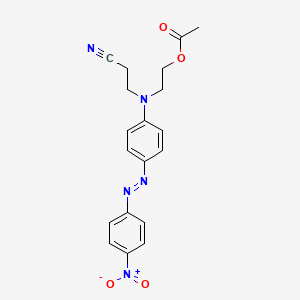

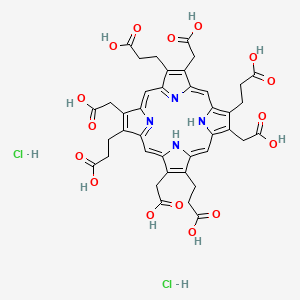

![2-[(4-Phenylpiperazin-1-yl)methyl]quinoline](/img/structure/B1595492.png)
